molecular formula C5H5ClF4O2 B1596837 Ethyl 3-chlorotetrafluoropropionate CAS No. 24482-88-0

Ethyl 3-chlorotetrafluoropropionate

Cat. No. B1596837
CAS RN: 24482-88-0
M. Wt: 208.54 g/mol
InChI Key: FBLDISGAMTZLRR-UHFFFAOYSA-N
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Description

Ethyl 3-chlorotetrafluoropropionate is a chemical compound with the molecular formula C5H5ClF4O2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 3-chlorotetrafluoropropionate can be achieved from Ethanol and 1-Propanol, 1,1,3-trichloro-2,2,3,3-tetrafluoro-, phosphate (3:1) (8CI,9CI) .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chlorotetrafluoropropionate consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 208.54 .

Scientific Research Applications

  • Separation of Chemical Components from Essential Oils

    • Field : Chemistry
    • Application : Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
    • Method : High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .
    • Results : This technique has been widely employed in the isolation and refinement of natural products .
  • Synthesis of Coumarin-3-carboxylate Ester

    • Field : Organic Chemistry
    • Application : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
    • Method : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
    • Results : Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .
  • Fine Chemicals

    • Field : Industrial Chemistry
    • Application : Ethyl 3-chlorotetrafluoropropionate is used in the production of fine chemicals .
    • Method : The specific methods of application or experimental procedures depend on the type of fine chemical being produced .
    • Results : The outcomes obtained can vary widely, as fine chemicals have diverse applications in various industries .
  • Electrophilic Fluorination

    • Field : Organic Chemistry
    • Application : An innovative procedure for electrophilic fluorination using HF and in situ generation of the required electrophilic species derived from hypervalent iodine compounds .
    • Method : Mixing ethyl 3-oxo-3-phenylpropionate with 1.2 equivalents of a hypervalent iodine compound and excess (10-fold) of 55% aqueous HF .
    • Results : Formation of the corresponding ethyl 2-fluoro-3-oxo-3-phenylpropionate in up to 98% chemical yield .
  • Production of Fine Chemicals

    • Field : Industrial Chemistry
    • Application : Ethyl 3-chlorotetrafluoropropionate is used in the production of fine chemicals .
    • Method : The specific methods of application or experimental procedures depend on the type of fine chemical being produced .
    • Results : The outcomes obtained can vary widely, as fine chemicals have diverse applications in various industries .
  • Fluorination of Various Compounds

    • Field : Organic Chemistry
    • Application : This approach includes fluorination of 1,3-dicarbonyl compounds, aryl-alkyl ketones, styrene derivatives, α,β-unsaturated ketones and alcohols, homoallyl amine and homoallyl alcohol derivatives, 3-butenoic acids and alkynes .
    • Method : Mixing ethyl 3-oxo-3-phenylpropionate with 1.2 equivalents of a hypervalent iodine compound and excess (10-fold) of 55% aqueous HF .
    • Results : Formation of the corresponding ethyl 2-fluoro-3-oxo-3-phenylpropionate in up to 98% chemical yield .

Safety And Hazards

When handling Ethyl 3-chlorotetrafluoropropionate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

Currently, Ethyl 3-chlorotetrafluoropropionate is primarily used for research and development purposes . Its future applications will largely depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

ethyl 3-chloro-2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDISGAMTZLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382113
Record name Ethyl 3-chlorotetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chlorotetrafluoropropionate

CAS RN

24482-88-0
Record name Ethyl 3-chlorotetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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